
Hpk1-IN-33
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hematopoietic Progenitor Kinase 1 Inhibitor 33 (Hpk1-IN-33) is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase involved in the regulation of immune responses. HPK1 plays a crucial role in T-cell receptor signaling and is a negative regulator of T-cell activation. Inhibition of HPK1 has shown promise in enhancing antitumor immunity and improving the efficacy of cancer immunotherapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hpk1-IN-33 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common synthetic route involves the use of isoindolone compounds as starting materials. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Hpk1-IN-33 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced potency and selectivity as HPK1 inhibitors. These derivatives are often tested for their biological activity and potential therapeutic applications .
Applications De Recherche Scientifique
Hpk1-IN-33 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of HPK1 in various signaling pathways. In biology, it is employed to investigate the effects of HPK1 inhibition on immune cell function and tumor microenvironment .
In medicine, this compound is being explored as a potential therapeutic agent for cancer immunotherapy. It has shown promise in enhancing T-cell activation and overcoming immune suppression in the tumor microenvironment. Additionally, it is being studied for its potential to improve the efficacy of existing immunotherapies, such as checkpoint inhibitors .
Mécanisme D'action
Hpk1-IN-33 exerts its effects by inhibiting the kinase activity of HPK1. HPK1 is a key inhibitory signaling node associated with T-cell exhaustion and is activated in response to T-cell receptor engagement. By inhibiting HPK1, this compound prevents the phosphorylation of downstream targets, such as SLP-76, and enhances T-cell activation and cytokine production .
The molecular targets and pathways involved in the mechanism of action of this compound include the T-cell receptor signaling pathway, the JNK MAPK pathway, and the NFAT signaling pathway. Inhibition of HPK1 leads to prolonged T-cell activation and enhanced antitumor immune responses .
Comparaison Avec Des Composés Similaires
Hpk1-IN-33 is compared with other HPK1 inhibitors, such as isoindolone compounds and diaminopyrimidine carboxamides. These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties .
Similar Compounds:- Isoindolone Compounds
- Diaminopyrimidine Carboxamides
- Compound K (CompK)
- Compound 1 (pSLP76 IC 50 =55nM)
This compound is unique in its high selectivity and potency as an HPK1 inhibitor. It has demonstrated superior efficacy in preclinical studies and holds promise for further development as a therapeutic agent .
Propriétés
Formule moléculaire |
C18H16ClFN6 |
|---|---|
Poids moléculaire |
370.8 g/mol |
Nom IUPAC |
3-[4-[(3S,4R)-3-amino-4-fluoropiperidin-1-yl]-6-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile |
InChI |
InChI=1S/C18H16ClFN6/c19-16-14(11-3-1-2-10(6-11)7-21)15-17(25-16)23-9-24-18(15)26-5-4-12(20)13(22)8-26/h1-3,6,9,12-13H,4-5,8,22H2,(H,23,24,25)/t12-,13+/m1/s1 |
Clé InChI |
PPGUULSJUXLSJS-OLZOCXBDSA-N |
SMILES isomérique |
C1CN(C[C@@H]([C@@H]1F)N)C2=NC=NC3=C2C(=C(N3)Cl)C4=CC=CC(=C4)C#N |
SMILES canonique |
C1CN(CC(C1F)N)C2=NC=NC3=C2C(=C(N3)Cl)C4=CC=CC(=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12409410.png)
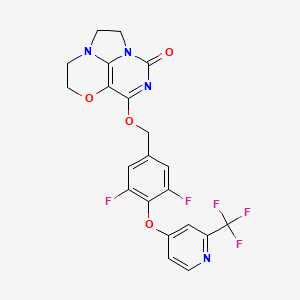

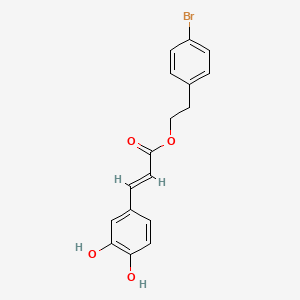
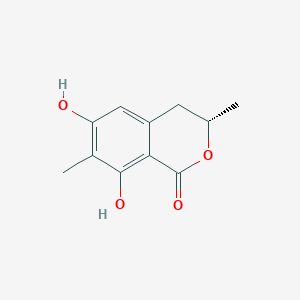
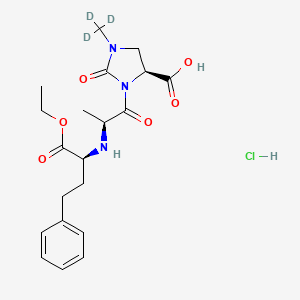
![Xyl(a1-6)Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)aldehydo-Glc](/img/structure/B12409430.png)
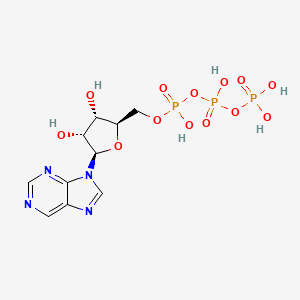

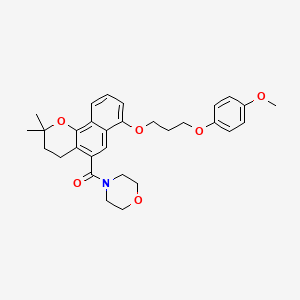
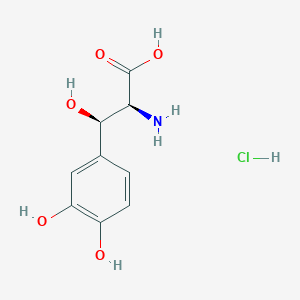
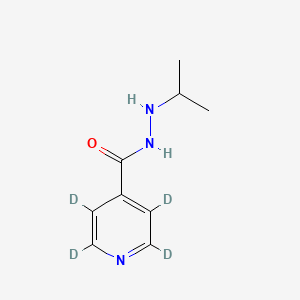
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12409476.png)

